(5-(Piperidin-4-yl)pyridin-2-yl)methanol
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Overview
Description
(5-(Piperidin-4-yl)pyridin-2-yl)methanol: is a chemical compound with the molecular formula C11H16N2O It consists of a pyridine ring substituted with a piperidine ring at the 4-position and a methanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Piperidin-4-yl)pyridin-2-yl)methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Substitution with Piperidine: The piperidine ring is introduced at the 4-position of the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting the pyridine derivative with piperidine under basic conditions.
Introduction of the Methanol Group: The methanol group is introduced at the 2-position of the pyridine ring through a reduction reaction. This can be achieved by using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (5-(Piperidin-4-yl)pyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group can be replaced with other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, (5-(Piperidin-4-yl)pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. It may be incorporated into polymers or other materials to enhance their performance.
Mechanism of Action
The mechanism of action of (5-(Piperidin-4-yl)pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-yl-pyridin-2-yl-amine: Similar structure but lacks the methanol group.
Pyridin-2-yl-methanol: Similar structure but lacks the piperidine ring.
Piperidin-4-yl-methanol: Similar structure but lacks the pyridine ring.
Uniqueness
(5-(Piperidin-4-yl)pyridin-2-yl)methanol is unique due to the presence of both the piperidine and pyridine rings, as well as the methanol group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable intermediate in various research and industrial applications.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
(5-piperidin-4-ylpyridin-2-yl)methanol |
InChI |
InChI=1S/C11H16N2O/c14-8-11-2-1-10(7-13-11)9-3-5-12-6-4-9/h1-2,7,9,12,14H,3-6,8H2 |
InChI Key |
LFATWKGKSXPTGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CN=C(C=C2)CO |
Origin of Product |
United States |
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